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Butylacrylate ethylacrylate acrylic acid -

Butylacrylate ethylacrylate acrylic acid

Catalog Number: EVT-8681968
CAS Number:
Molecular Formula: C15H24O6
Molecular Weight: 300.35 g/mol
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Product Introduction

Overview

Butylacrylate, ethylacrylate, and acrylic acid are significant compounds in the field of polymer chemistry, primarily used in the production of various polymers and copolymers. Butylacrylate is an ester formed from acrylic acid and butanol, while ethylacrylate is derived from acrylic acid and ethanol. Acrylic acid serves as a key monomer in the synthesis of these esters. These compounds are classified under acrylates, which are derivatives of acrylic acid and methacrylic acid.

Source

The primary sources for the production of butylacrylate and ethylacrylate are acrylic acid and their respective alcohols (butanol for butylacrylate and ethanol for ethylacrylate). Acrylic acid is typically produced through the oxidation of propylene or propane, which are derived from fossil fuels. The production processes for these compounds often involve catalytic reactions that facilitate esterification.

Classification
  • Chemical Class: Acrylates
  • Functional Groups: Ester (from the reaction between an alcohol and a carboxylic acid)
  • Applications: Used in adhesives, coatings, paints, and as monomers in polymer production.
Synthesis Analysis

Methods

The synthesis of butylacrylate involves the esterification reaction between acrylic acid and butanol, typically catalyzed by strong acids such as p-toluenesulfonic acid or sulfuric acid. Ethylacrylate is synthesized similarly using ethanol.

Technical Details

  1. Esterification Reaction:
    • Reagents: Acrylic acid and butanol (or ethanol).
    • Catalysts: Acidic catalysts like p-toluenesulfonic acid.
    • Reaction Conditions: Typically conducted at elevated temperatures (around 100-150°C) to enhance reaction rates.
  2. Process Variants:
    • Batch reactors are commonly used, though continuous processes such as reactive distillation have been explored to improve efficiency and product yield .
Molecular Structure Analysis

Structure

The molecular structures of butylacrylate, ethylacrylate, and acrylic acid can be represented as follows:

  • Butylacrylate: C5_{5}H8_{8}O2_{2}
  • Ethylacrylate: C5_{5}H8_{8}O2_{2}
  • Acrylic Acid: C3_{3}H4_{4}O2_{2}

Data

  • Butylacrylate:
    • Molecular Weight: 100.12 g/mol
    • Boiling Point: 168°C
    • Density: 0.9 g/cm³
  • Ethylacrylate:
    • Molecular Weight: 100.12 g/mol
    • Boiling Point: 98°C
    • Density: 0.9 g/cm³
  • Acrylic Acid:
    • Molecular Weight: 72.06 g/mol
    • Boiling Point: 141°C
    • Density: 1.05 g/cm³
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing butylacrylate is:

Acrylic Acid+ButanolAcid CatalystButyl Acrylate+Water\text{Acrylic Acid}+\text{Butanol}\xrightarrow{\text{Acid Catalyst}}\text{Butyl Acrylate}+\text{Water}

Technical Details

This reaction is reversible; thus, removing water from the reaction mixture can drive the equilibrium toward product formation. The use of azeotropic distillation can also enhance yield by continuously removing water .

Mechanism of Action

Process

The mechanism involves protonation of the carbonyl oxygen in acrylic acid by the acidic catalyst, increasing electrophilicity. This allows nucleophilic attack by the alcohol (butanol or ethanol), leading to the formation of a tetrahedral intermediate that subsequently collapses to form the ester while releasing water.

Data

The reaction typically exhibits a first-order dependence on both reactants under optimal conditions, with rate constants influenced by temperature and catalyst concentration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic acrid odor
  • Solubility: Soluble in organic solvents; slightly soluble in water.

Chemical Properties

  • Reactivity: Highly reactive; prone to polymerization.
  • Stability: Stable under normal conditions but can polymerize spontaneously when exposed to heat or light.
  • Flash Point: Approximately 25°C for butylacrylate.
Applications

These compounds find extensive use in various scientific applications:

  1. Adhesives: Butylacrylate is widely used in pressure-sensitive adhesives due to its excellent adhesion properties.
  2. Coatings: Both butylacrylate and ethylacrylate are used in formulating paints and coatings that require durability and flexibility.
  3. Polymers: They serve as monomers for producing copolymers with desired properties for specific applications such as sealants and films .
Synthetic Methodologies and Reaction Engineering

Esterification-Based Synthesis Pathways

Acid-Catalyzed Esterification of Acrylic Acid with Alkanols

The synthesis of butyl acrylate and ethyl acrylate predominantly relies on the acid-catalyzed esterification of acrylic acid with n-butanol and ethanol, respectively. This reversible equilibrium reaction proceeds via nucleophilic acyl substitution, where the carbonyl group of acrylic acid is activated by protonation from a Brønsted acid catalyst. Homogeneous catalysts like sulfuric acid achieve high initial conversion rates (83.99% for ethyl acrylate at 70°C) but introduce significant drawbacks, including corrosion, difficult separation, and environmental concerns due to neutralization waste streams [1] [5]. Heterogeneous catalysts, such as macroreticular ion-exchange resins (Amberlyst-15, Amberlyst-131), mitigate these issues by enabling fixed-bed operation and simplified recycling. For example, Amberlyst-15 facilitates 98% n-butanol conversion in butyl acrylate synthesis under optimized conditions [5] .

Reaction conditions critically influence kinetics and selectivity. Optimal temperatures range from 80°C to 120°C to balance reaction rate and thermal stability. Polymerization inhibitors—hydroquinone (200–500 ppm) or phenothiazine—are essential to suppress free-radical side reactions during processing. Stoichiometric excesses of alkanols (20–30 mol%) shift equilibrium toward ester formation, though downstream separation complexity increases accordingly [3] [4].

Table 1: Catalyst Performance in Acrylate Esterification

Catalyst TypeConversion (%)Selectivity (%)Conditions
Sulfuric acid (H₂SO₄)83.99 (Ethyl)>9570°C, 1:1 M ratio
Amberlyst-1598 (Butyl)99.590°C, 1.3:1 Butanol:AA ratio
p-Toluenesulfonic acid94 (Butyl)98Reflux, inhibitor-stabilized

Reactive Distillation for Equilibrium-Limited Esterification Optimization

Reactive distillation (RD) intensifies esterification by integrating reaction and separation within a single column, circumventing equilibrium constraints through continuous water removal. This approach enhances conversion (≥99.5%), reduces energy consumption by 20–30%, and minimizes wastewater contamination compared to sequential reactor-distillation configurations [1] . Heterogeneous catalysts (e.g., Katapak™-SP structured packings with Amberlyst-131) are immobilized in the reactive zone, enabling vapor-liquid contact and simultaneous product fractionation.

A typical RD column for butyl acrylate production operates at 1.5–2.5 bar with a reactive zone temperature of 90–110°C. The overhead distillate contains a water-alcohol azeotrope, which is decanted to recover organic phases for reflux. Aqueous effluents reach 99% purity after flash purification, while bottom streams yield high-purity esters (>99.5%) with residual acid below 0.01 wt% . Economic analyses demonstrate 37% cost reductions over conventional processes due to lower capital intensity and catalyst consumption [1] .

Free-Radical Copolymerization Techniques

Emulsion Polymerization Mechanisms in Colloidal Systems

Butyl acrylate-ethyl acrylate-acrylic acid terpolymers are synthesized industrially via emulsion polymerization, leveraging water as a dispersing medium for cost-effective, eco-friendly production. This process involves three phases: initiation in the aqueous phase, particle nucleation, and growth within surfactant-stabilized micelles. Ammonium persulfate (APS) is a common initiator, decomposing thermally to generate sulfate radicals that propagate through monomer-swollen latex particles [1] [8].

Surfactants like sodium dodecyl sulfate (SDS) or polyoxyethylene octylphenol ether (OP-10) stabilize colloidal systems by reducing interfacial tension, with critical micelle concentrations (CMC) dictating nucleation efficiency. Acrylic acid enhances particle stability through electrosteric effects from surface-bound carboxylate groups. Terpolymer compositions are controlled via monomer feed ratios: butyl acrylate imparts flexibility (Tg ≈ −54°C), ethyl acrylate balances hydrophobicity, and acrylic acid (<10 wt%) enables cross-linking via glycidyl methacrylate (GMA) or metal ions [1] [10].

Table 2: Emulsion Polymerization Components and Functions

ComponentExampleFunctionTypical Concentration
MonomerButyl acrylatePolymer backbone formation40–60 wt% of total solids
SurfactantSodium dodecyl sulfateParticle stabilization, micelle formation1–3 wt% of aqueous phase
InitiatorAmmonium persulfateRadical generation0.2–0.8 wt% of monomers
Functional comonomerAcrylic acidColloidal stability, cross-linking sites2–8 wt% of monomers

Solution and Suspension Polymerization Dynamics

Solution polymerization employs organic solvents (methyl ethyl ketone, toluene) to dissolve monomers and initiators (azo-bis-isobutyronitrile, benzoyl peroxide), enabling precise molecular weight control through chain-transfer agents. This method yields low-viscosity copolymers for coatings and adhesives but requires solvent recovery systems to mitigate volatile organic compound (VOC) emissions [7]. Suspension polymerization, conducted in agitated aqueous media with stabilizers (polyvinyl alcohol), generates larger polymer beads (50–500 μm) for pelletized resins. Both techniques face challenges in managing the Trommsdorff effect (autoacceleration), particularly with acrylates’ high propagation rates [8].

Integrated Process Design for Ternary Monomer Systems

Catalyst Selection and Kinetic Modeling

Catalyst optimization balances acidity strength, thermal stability, and pore architecture. Macroreticular resins (Amberlyst-131) outperform gel-types in esterification due to higher acid capacities (≥4.7 meq/g) and swelling resistance. Kinetic studies reveal Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms, where surface reaction between alcohol- and acid-adsorbed species is rate-limiting. For butyl acrylate synthesis over Amberlyst-131, the activation energy is 60.8 kJ/mol, with inhibition constants quantifying competitive water adsorption .

Process modeling integrates reaction kinetics with mass/energy balances to optimize reactor-distillation networks. Reactive distillation columns with decanter-flash units demonstrate superior efficiency, achieving 99.9% alcohol conversion and 99% pure wastewater. Dynamic simulations validate control strategies for throughput variations, utilizing temperature-composition cascades to maintain product purity during ±20% feed fluctuations .

Table 3: Kinetic Parameters for Acrylate Esterification Catalysts

ParameterAmberlyst-131 (Butyl Acrylate)Amberlyst-35 (Ethyl Acrylate)
Activation energy (Ea)60.8 kJ/mol58.2 kJ/mol
Forward rate constant (k₊)7.4 × 10⁷ L/(mol·min)6.9 × 10⁷ L/(mol·min)
Equilibrium constant (Keq)8.2 (100°C)7.6 (95°C)
Alcohol adsorption constant0.25 L/mol0.18 L/mol

Integrated facilities coupling acrylic acid production (propylene oxidation) with esterification units reduce intermediate storage and transportation costs. Economic evaluations highlight 15–20% lower total annualized costs for RD-based plants compared to reactor-separation-recycle sequences, affirming their commercial viability for ternary monomer systems [5] .

Properties

Product Name

Butylacrylate ethylacrylate acrylic acid

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C7H12O2.C5H8O2.C3H4O2/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3(4)5/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2,(H,4,5)

InChI Key

FEGVAAWSWJUUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)O

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